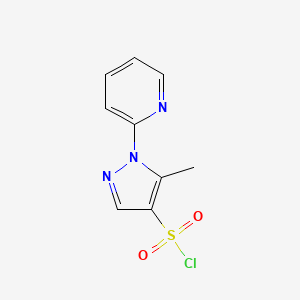

![molecular formula C24H25FN6O5 B2502390 5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251584-45-8](/img/structure/B2502390.png)

5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazole derivatives is a multi-step process that often begins with simple aromatic compounds. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a five-step reaction starting from 4-chlorobenzenamine. The key reaction conditions were optimized to a temperature of 78°C and a reaction time of 8 hours, with a molar ratio of triazole ester to ethylenediamine of 1:25, resulting in a high yield of up to 88%. The final product was characterized using 1H NMR and MS techniques .

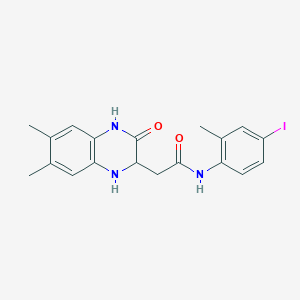

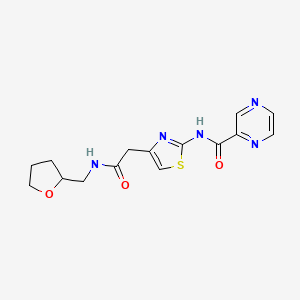

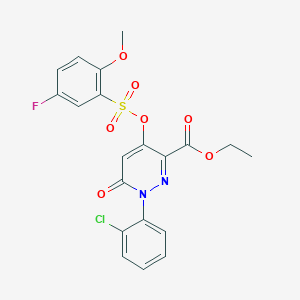

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure is versatile and can be functionalized with various substituents, leading to a wide range of biological activities. The triazole ring can be synthesized with high regiocontrol using ruthenium-catalyzed cycloaddition, as demonstrated in the preparation of 5-amino-1,2,3-triazole-4-carboxylates. This method ensures the correct placement of substituents, which is crucial for the desired biological activity .

Chemical Reactions Analysis

The chemistry of triazole compounds can be complex due to the potential for reactions like the Dimroth rearrangement. However, the use of ruthenium catalysis has been shown to overcome this issue, allowing for the synthesis of protected versions of triazole amino acids. These compounds can then be used to create peptidomimetics or biologically active compounds. The regioselectivity of the cycloaddition reaction is influenced by the nature of the ynamides used, with aryl or alkyl azides reacting with N-Boc-aminopropiolates or arylynamides to achieve complete regiocontrol .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of various functional groups, such as amino groups and carboxamide groups, can affect the solubility, stability, and reactivity of these compounds. The triazole ring itself is known for its robustness and ability to engage in hydrogen bonding, which can be advantageous in drug design. The specific properties of the compound "5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide" would need to be determined experimentally, as they would depend on the precise nature and position of the substituents on the triazole ring.

科学的研究の応用

Reactivity and Pharmacological Activities

1,2,4-Triazole derivatives are known for their reactivity and diverse pharmacological activities. The chemical transformations and pharmacological activities of 1,2,4-triazole-3-thiones and 4-amino-3-thio-1,2,4-triazoles have been explored, revealing their antioxidant and antiradical activities, which are beneficial in medical scenarios, especially for patients exposed to high doses of radiation (Kaplaushenko, 2019).

Synthetic Routes and Biological Significance

The importance of 1,2,4-triazole derivatives in fine organic synthesis is notable, especially in the production of agricultural products, pharmaceuticals, and dyes. These derivatives are also utilized in making heat-resistant polymers and products with fluorescent properties, highlighting their versatility and significance in various industrial applications (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Scintillation Properties

The scintillation properties of 1,2,4-triazole derivatives, particularly in plastic scintillators with various luminescent dyes, have been studied. Replacing conventional secondary solvents with specific alternatives does not alter the scintillation efficiency, optical transparency, or stability, indicating the potential for use in radiation detection and measurement (Salimgareeva & Kolesov, 2005).

Amyloid Imaging in Alzheimer's Disease

1,2,4-Triazole derivatives have been studied as potential ligands for amyloid imaging in Alzheimer's disease, aiming to measure amyloid in vivo in the brain. These derivatives show promise in differentiating between Alzheimer's patients and healthy controls, potentially enabling early detection and evaluation of new therapies for Alzheimer's disease (Nordberg, 2007).

特性

IUPAC Name |

5-amino-N-(5-fluoro-2-methylphenyl)-1-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN6O5/c1-12-6-7-15(25)10-16(12)27-23(32)20-22(26)31(30-29-20)11-17-13(2)36-24(28-17)14-8-18(33-3)21(35-5)19(9-14)34-4/h6-10H,11,26H2,1-5H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOSWQMHDXGBQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2502308.png)

![4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502309.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2502311.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2502318.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2502324.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2502327.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502329.png)